molecular formula C11H16ClN3O B12227207 1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12227207
M. Wt: 241.72 g/mol
InChI Key: WISANBIXUFBMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group, a furylmethyl group, and a methyl group attached to the pyrazole ring

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-3-14-8-11(9(2)13-14)12-7-10-5-4-6-15-10;/h4-6,8,12H,3,7H2,1-2H3;1H

InChI Key

WISANBIXUFBMIS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-4-amine with 2-furylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the furylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the furylmethyl group, making it less versatile in certain reactions.

    N-(2-Furylmethyl)-3-methyl-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

Uniqueness

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and furylmethyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for various research applications.

Biological Activity

1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological potential.

  • Chemical Name : 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
  • CAS Number : 1856027-36-5
  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 227.69 g/mol

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, the structural modifications in related compounds have shown enhanced radical scavenging abilities. The antioxidant activity of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine can be inferred from its structural analogs, which have demonstrated effectiveness in various assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) tests .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Pyrazole derivatives are known to interact with these enzymes, suggesting that 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine may also possess similar inhibitory effects, contributing to its neuroprotective properties .

Case Studies

  • Neuroprotective Effects :
    A study investigating the neuroprotective effects of pyrazole derivatives found that certain compounds could reduce oxidative stress in neuronal cells. These findings suggest that 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine may offer protective benefits against neurodegenerative diseases by mitigating oxidative damage .
  • Antimicrobial Activity :
    Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties. The biological activity of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine against various bacterial strains needs further exploration but shows promise based on related compounds .

Research Findings Summary

PropertyObserved EffectReference
Antioxidant ActivitySignificant radical scavenging
AChE InhibitionPotential neuroprotective effects
Antimicrobial ActivityPromising against bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.